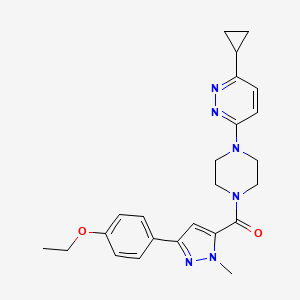
(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(4-ethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(4-ethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C24H28N6O2 and its molecular weight is 432.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(4-ethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and structure-activity relationships based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure integrating a pyridazine ring, a piperazine moiety, and a pyrazole derivative. The presence of the cyclopropyl group and the ethoxyphenyl substituent may influence its biological properties significantly.
| Property | Details |
|---|---|
| Molecular Formula | C20H24N4O |
| Molecular Weight | 336.43 g/mol |
| CAS Number | 2034427-07-9 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Key steps include:
- Formation of the Pyridazine Ring : Cyclization reactions are utilized to construct the pyridazine framework.
- Piperazine Introduction : Nucleophilic substitution reactions introduce the piperazine moiety.
- Pyrazole Derivative Formation : This involves condensation reactions that yield the pyrazole structure.
- Final Coupling : The various moieties are coupled under specific conditions using coupling reagents.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, molecular docking studies have shown that pyrazole derivatives can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Pyrazole derivatives, including those with similar structures, have been reported to possess anti-inflammatory properties. These compounds inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, demonstrating potential therapeutic effects against inflammatory diseases .
Anticancer Activity
There is growing evidence supporting the anticancer potential of pyrazole-based compounds. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression . Specifically, derivatives with electron-withdrawing groups have shown enhanced activity against various cancer cell lines.
Study 1: Antioxidant and Anti-inflammatory Evaluation
A study evaluated several pyrazole derivatives for their antioxidant and anti-inflammatory activities using in vitro assays. The results indicated that compounds with similar structural motifs to our target compound exhibited significant reductions in reactive oxygen species (ROS) levels and pro-inflammatory markers in cell cultures .
Study 2: Anticancer Screening
In another study, a series of substituted pyrazoles were tested against human cancer cell lines. The results demonstrated that certain derivatives led to a marked decrease in cell viability and increased apoptosis rates compared to control groups, highlighting their potential as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Cyclopropyl Group : This moiety may enhance binding affinity to biological targets due to its distinct steric properties.
- Pyridazine and Pyrazole Rings : These heterocycles are known for their diverse biological activities and can interact with various receptors and enzymes.
- Ethoxyphenyl Substituent : This group may contribute to lipophilicity, facilitating membrane permeability and enhancing bioavailability.
Eigenschaften
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[5-(4-ethoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-3-32-19-8-6-18(7-9-19)21-16-22(28(2)27-21)24(31)30-14-12-29(13-15-30)23-11-10-20(25-26-23)17-4-5-17/h6-11,16-17H,3-5,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSQQTBRIGYFCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














